molecular formula C12H18O2Si B3053410 [Benzyl(dimethyl)silyl]methyl acetate CAS No. 5356-98-9

[Benzyl(dimethyl)silyl]methyl acetate

Cat. No.: B3053410
CAS No.: 5356-98-9
M. Wt: 222.35 g/mol
InChI Key: UJLIENXJYCWQHR-UHFFFAOYSA-N
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Description

[Benzyl(dimethyl)silyl]methyl acetate is an organic compound with the molecular formula C12H18O2Si It is characterized by the presence of a benzyl group, a dimethylsilyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [benzyl(dimethyl)silyl]methyl acetate typically involves the reaction of benzyl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The resulting benzyl(dimethyl)silyl chloride is then reacted with sodium acetate in an aprotic solvent like tetrahydrofuran to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the acetate group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar aprotic solvents like dimethylformamide or tetrahydrofuran.

Major Products:

    Oxidation: Silanols, siloxanes.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products (e.g., amides, thioesters).

Scientific Research Applications

[Benzyl(dimethyl)silyl]methyl acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a protecting group for alcohols and amines.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a prodrug, where the acetate group can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty polymers and as an intermediate in the manufacture of silicone-based materials.

Mechanism of Action

The mechanism of action of [benzyl(dimethyl)silyl]methyl acetate involves its ability to undergo hydrolysis, oxidation, and reduction reactions. The molecular targets and pathways depend on the specific application. For instance, in drug delivery, the acetate group is hydrolyzed by esterases to release the active drug. In polymer synthesis, the compound can participate in polymerization reactions to form silicone-based materials.

Comparison with Similar Compounds

    Trimethylsilyl acetate: Similar in structure but with three methyl groups attached to silicon instead of a benzyl and two methyl groups.

    Phenyl(dimethyl)silyl acetate: Contains a phenyl group instead of a benzyl group.

    Ethyl(dimethyl)silyl acetate: Contains an ethyl group instead of a benzyl group.

Uniqueness: [Benzyl(dimethyl)silyl]methyl acetate is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to other similar compounds. The benzyl group can participate in additional reactions such as electrophilic aromatic substitution, making it more versatile in synthetic applications.

Properties

IUPAC Name

[benzyl(dimethyl)silyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2Si/c1-11(13)14-10-15(2,3)9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLIENXJYCWQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC[Si](C)(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294511
Record name [benzyl(dimethyl)silyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5356-98-9
Record name NSC96863
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [benzyl(dimethyl)silyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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